molecular formula C8H15NO2 B13269222 1,2-Dimethylpiperidine-4-carboxylic acid

1,2-Dimethylpiperidine-4-carboxylic acid

Cat. No.: B13269222
M. Wt: 157.21 g/mol
InChI Key: KNRGPNUMYGQKOA-UHFFFAOYSA-N
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Description

1,2-Dimethylpiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-dimethylpiperidine with carbon dioxide in the presence of a base can yield the desired carboxylic acid . Another method involves the hydrogenation of substituted pyridines using a cobalt catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Dimethylpiperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and industrial applications. Continued research on this compound will likely uncover new applications and enhance our understanding of its potential.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,2-dimethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

KNRGPNUMYGQKOA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)C(=O)O

Origin of Product

United States

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